molecular formula C15H15FN2OS B2732420 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide CAS No. 1386779-44-7

2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide

Cat. No.: B2732420
CAS No.: 1386779-44-7
M. Wt: 290.36
InChI Key: WMCCFTVEPZMUDH-UHFFFAOYSA-N
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Description

2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide is a novel chemical entity that has caught the attention of chemists and researchers due to its unique structural features and potential applications in various fields. This compound integrates a fluorine atom, a pyridine ring, and a carboxamide group, contributing to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide involves multiple steps. Typically, the process begins with the formation of the pyridine ring, followed by the introduction of the fluorine atom and the carboxamide group. Key reaction conditions may include specific temperatures, solvents, and catalysts to ensure the correct formation of the desired compound.

  • Formation of the pyridine ring: : Utilizing starting materials such as 3-[1-(methylsulfanyl)ethyl]benzene and appropriate reagents.

  • Introduction of the fluorine atom: : This step might involve the use of a fluorinating agent like diethylaminosulfur trifluoride.

  • Formation of the carboxamide group: : Reacting the intermediate compound with a carboxamide precursor under controlled conditions.

Industrial Production Methods

For large-scale production, optimizing the synthetic route for cost efficiency and yield is crucial. Typically, continuous flow reactors and automated synthesis platforms can be employed to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Reacts with oxidizing agents to form corresponding sulfoxides or sulfones.

  • Reduction: : Undergoes reduction to yield various amine derivatives.

  • Substitution: : Nucleophilic or electrophilic substitutions on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Utilization of reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in suitable solvents.

  • Substitution: : Diverse reagents depending on the desired substitution pattern, such as halogens or organolithium compounds.

Major Products Formed from These Reactions

  • Oxidation: : Formation of sulfoxides and sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Modified pyridine compounds with various functional groups.

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.

  • Serves as a building block in the development of new catalytic systems.

Biology

  • Explored for its potential interactions with biological macromolecules, including proteins and DNA.

  • Studied for its bioactive properties, such as antimicrobial or anticancer activities.

Medicine

  • Investigated as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry

  • Utilized in the manufacture of specialty chemicals and materials.

  • Employed in the development of new agrochemicals and pesticides.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of 2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biological pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction. The precise pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)pyridine-4-carboxamide: : Shares the pyridine-4-carboxamide core but differs in the substituents, affecting its reactivity and applications.

  • 2-chloro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide: : Substituting fluorine with chlorine alters its chemical properties and interactions.

  • 2-fluoro-N-(3-phenyl)pyridine-4-carboxamide: : Lacks the methylsulfanyl group, which impacts its biological activity and synthesis route.

Highlighting Uniqueness

2-fluoro-N-{3-[1-(methylsulfanyl)ethyl]phenyl}pyridine-4-carboxamide stands out due to the presence of both the fluorine atom and the methylsulfanyl group, providing it with unique electronic and steric properties that influence its reactivity and interactions in both chemical and biological contexts.

This compound is a fascinating subject of study with potential across a broad spectrum of scientific fields. Whether in the lab or potentially in therapeutic applications, its unique structure paves the way for exciting developments.

Properties

IUPAC Name

2-fluoro-N-[3-(1-methylsulfanylethyl)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-10(20-2)11-4-3-5-13(8-11)18-15(19)12-6-7-17-14(16)9-12/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCCFTVEPZMUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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